molecular formula C14H16N2 B14740944 Pyridine, 2,2'-(1,4-butanediyl)bis- CAS No. 1620-03-7

Pyridine, 2,2'-(1,4-butanediyl)bis-

Cat. No.: B14740944
CAS No.: 1620-03-7
M. Wt: 212.29 g/mol
InChI Key: LCDMOYIZFIQLRW-UHFFFAOYSA-N
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Description

Pyridine, 2,2’-(1,4-butanediyl)bis- is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two pyridine rings connected by a butanediyl linker. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2,2’-(1,4-butanediyl)bis- typically involves the coupling of pyridine derivatives. One common method is the metal-catalyzed cross-coupling reaction, such as the Suzuki coupling, where pyridine boronic acid is reacted with a halogenated pyridine in the presence of a palladium catalyst . Another method involves the Stille coupling, which uses organotin compounds as intermediates . These reactions are usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants.

Industrial Production Methods

Industrial production of Pyridine, 2,2’-(1,4-butanediyl)bis- often employs continuous flow reactors to ensure high yield and purity. The use of homogeneous and heterogeneous catalysts in these reactors allows for efficient and scalable production . Additionally, the reaction conditions are optimized to minimize by-products and enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2,2’-(1,4-butanediyl)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of Pyridine, 2,2’-(1,4-butanediyl)bis- involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination leads to the formation of stable complexes that can exhibit various catalytic, magnetic, and electronic properties . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2,2’-(1,4-butanediyl)bis- is unique due to its flexible butanediyl linker, which allows for the formation of diverse and structurally complex metal-organic frameworks.

Properties

CAS No.

1620-03-7

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

2-(4-pyridin-2-ylbutyl)pyridine

InChI

InChI=1S/C14H16N2/c1(7-13-9-3-5-11-15-13)2-8-14-10-4-6-12-16-14/h3-6,9-12H,1-2,7-8H2

InChI Key

LCDMOYIZFIQLRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCCCC2=CC=CC=N2

Origin of Product

United States

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